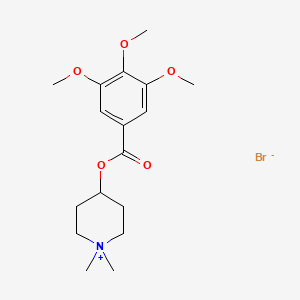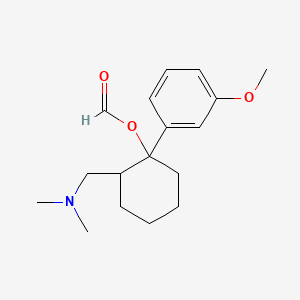
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate is a complex organic compound with a unique structure that combines a cyclohexanol core with a dimethylaminomethyl group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate typically involves multiple steps. One common approach is to start with the cyclohexanol core and introduce the dimethylaminomethyl group through a Mannich reaction. This involves the reaction of cyclohexanol with formaldehyde and dimethylamine under acidic conditions. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclohexanol derivative is reacted with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. The overall effect of the compound depends on the specific pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanone
- 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexane
Uniqueness
2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate is unique due to the presence of the formate ester group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the formate ester group.
Propiedades
Número CAS |
73806-48-1 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
[2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] formate |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-15-7-4-5-10-17(15,21-13-19)14-8-6-9-16(11-14)20-3/h6,8-9,11,13,15H,4-5,7,10,12H2,1-3H3 |
Clave InChI |
LWUJVFJGULDRKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


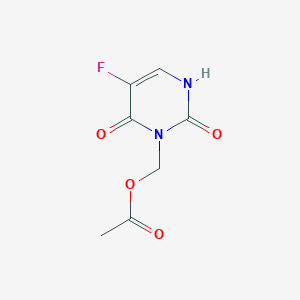

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
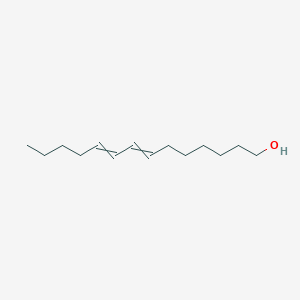
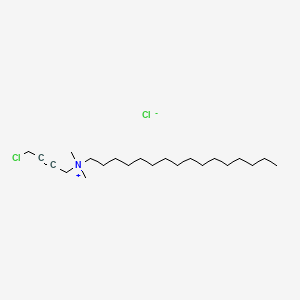
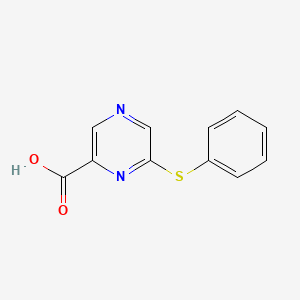

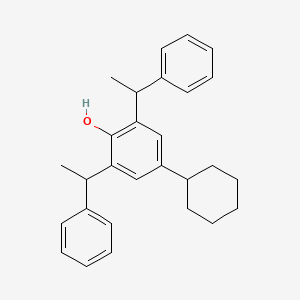
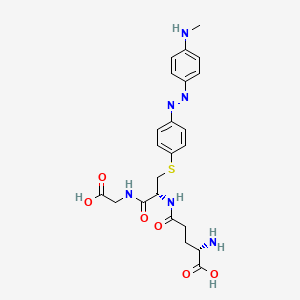

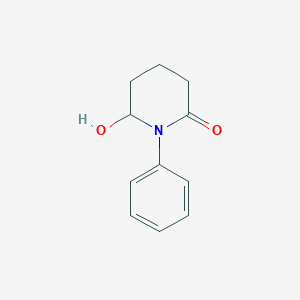
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
